R-(-)-Desmethyldeprenyl hydrochloride R-(-)-Desmethyldeprenyl hydrochloride
Brand Name: Vulcanchem
CAS No.: 115586-38-4
VCID: VC20921901
InChI: InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1
SMILES: CC(CC1=CC=CC=C1)NCC#C.Cl
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol

R-(-)-Desmethyldeprenyl hydrochloride

CAS No.: 115586-38-4

Cat. No.: VC20921901

Molecular Formula: C12H16ClN

Molecular Weight: 209.71 g/mol

* For research use only. Not for human or veterinary use.

R-(-)-Desmethyldeprenyl hydrochloride - 115586-38-4

Specification

CAS No. 115586-38-4
Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
IUPAC Name (2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1
Standard InChI Key KJZZTCSJZCYCQS-RFVHGSKJSA-N
Isomeric SMILES C[C@H](CC1=CC=CC=C1)NCC#C.Cl
SMILES CC(CC1=CC=CC=C1)NCC#C.Cl
Canonical SMILES CC(CC1=CC=CC=C1)NCC#C.Cl

Introduction

Chemical Identity and Properties

Nomenclature

R-(-)-Desmethyldeprenyl hydrochloride is known by several names in scientific literature and commercial contexts. The diversity of nomenclature reflects its relationship to selegiline and its chemical structure.

NameDescription
Chemical Name(R)-1-Phenyl-N-prop-2-ynylpropan-2-amine hydrochloride
Common SynonymsL-Nordeprenyl HCl, Norselegiline HCl, Desmethylselegiline hydrochloride
Related NamesSelegiline EP Impurity D HCl, (R)-N-Desmethyl Selegiline HCl
Abbreviated FormsDMS (for the free base form)
CAS Registry Number115586-38-4

The "desmethyl" prefix in its name indicates the absence of a methyl group compared to its parent compound selegiline .

Physical and Chemical Properties

R-(-)-Desmethyldeprenyl hydrochloride possesses specific physical and chemical characteristics that define its behavior in biological systems and laboratory settings.

PropertyValue
Molecular FormulaC₁₂H₁₅N·HCl or C₁₂H₁₆ClN
Molecular Weight209.72 g/mol
Physical StateSolid
Storage Conditions2-8°C (Refrigerated)
Purity in Commercial Preparations>98%

The compound's relatively low molecular weight and specific stereochemistry contribute to its pharmacological activity .

Structural Characteristics

R-(-)-Desmethyldeprenyl hydrochloride is structurally related to selegiline but lacks a methyl group on the nitrogen atom. This structural difference is significant for its pharmacological properties and metabolic pathway.

The compound maintains the R-configuration, which is essential for its biological activity. The propargyl group (prop-2-ynyl) attached to the nitrogen is a critical structural feature shared with selegiline that contributes to its irreversible MAO-B inhibition .

Pharmacological Properties

Mechanism of Action

Like its parent compound selegiline, R-(-)-Desmethyldeprenyl hydrochloride exhibits several pharmacological activities that are particularly relevant to neurodegenerative conditions.

Pharmacological ActivityDescription
MAO-B InhibitionSelective and irreversible inhibitor of monoamine oxidase B
Catecholaminergic Activity EnhancementFunctions as a catecholaminergic activity enhancer (CAE)
Metabolite ProductionProduces levoamphetamine as an active metabolite

A single 10 mg oral dose of desmethylselegiline has been shown to inhibit platelet MAO-B activity by 68 ± 16%, compared to the 94 ± 9% inhibition achieved with the same dose of selegiline. Following administration, platelet MAO-B activity returns to baseline after approximately 2 weeks .

Comparison with Selegiline

While structurally similar to selegiline, R-(-)-Desmethyldeprenyl hydrochloride shows distinct pharmacological characteristics.

CharacteristicR-(-)-Desmethyldeprenyl HClSelegiline HCl
Chemical StructureLacks N-methyl groupContains N-methyl group
MAO-B Inhibition PotencyLower (68 ± 16% at 10 mg)Higher (94 ± 9% at 10 mg)
Clinical DevelopmentNot approved for medical useApproved for Parkinson's disease and depression
CAE PotencySimilar to selegilineWell-established

Despite its slightly lower potency as an MAO-B inhibitor, R-(-)-Desmethyldeprenyl hydrochloride maintains significant pharmacological activity that warrants further investigation .

Metabolic Pathways

The metabolism of R-(-)-Desmethyldeprenyl hydrochloride involves several processes that are similar to those of selegiline, though with some distinct differences due to the absence of the N-methyl group.

Levoamphetamine has been identified as an active metabolite of desmethylselegiline. This metabolite acts as a norepinephrine–dopamine releasing agent with sympathomimetic and psychostimulant effects .

Research Applications

Role as PET Tracer Precursor

One of the most significant research applications of R-(-)-Desmethyldeprenyl hydrochloride is its use as a precursor for positron emission tomography (PET) tracers.

ApplicationDetails
PET Tracer DevelopmentPrecursor for ¹¹C-(−)-Deprenyl
Neuroimaging StudiesUsed in studies investigating MAO-B distribution in the brain
Recent PublicationsNarayanaswami et al. (2021), Ishibashi et al. (2021)

This application has particular importance in neurological research, allowing visualization of MAO-B enzyme distribution and activity in the living brain .

Research Findings

MAO-B Inhibition Studies

Studies on the MAO-B inhibitory properties of R-(-)-Desmethyldeprenyl hydrochloride have revealed important insights into its pharmacological activity.

The compound demonstrates selective and irreversible inhibition of MAO-B, though at a lower potency compared to selegiline. After a single 10 mg oral dose, desmethylselegiline inhibits platelet MAO-B activity by 68 ± 16%, with activity returning to baseline after approximately 2 weeks .

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